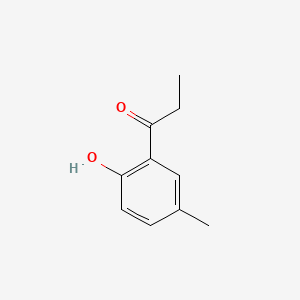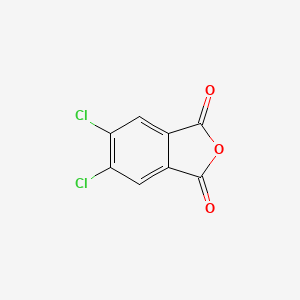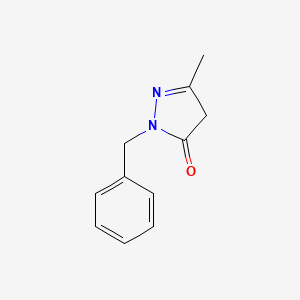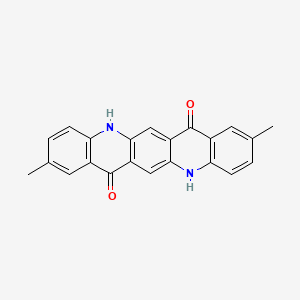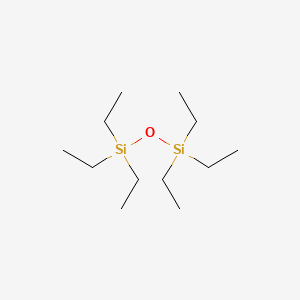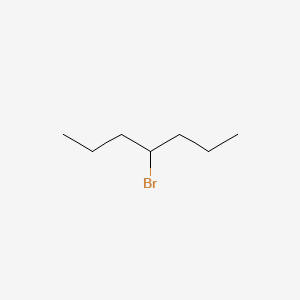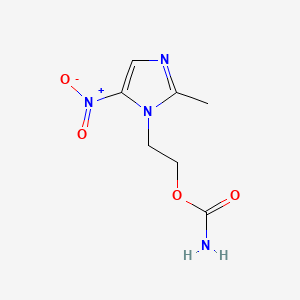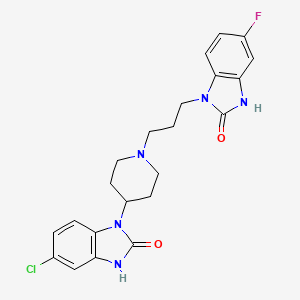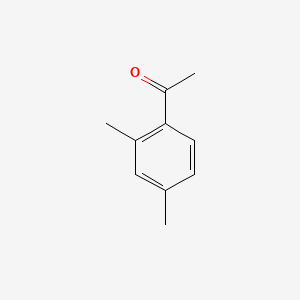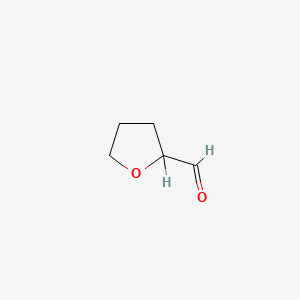
tétrahydrofuranne-2-carbaldéhyde
Vue d'ensemble
Description
Tetrahydro-2-furancarboxaldehyde is a chemical compound that is part of the furan family, which includes various derivatives with potential applications in medicinal chemistry and materials science. The compound is characterized by a furan ring, a five-membered aromatic ring with four carbon atoms and one oxygen atom, which has been hydrogenated to form a tetrahydrofuran structure, and an aldehyde functional group attached to the second carbon of the ring.
Synthesis Analysis
The synthesis of tetrahydro-2-furancarboxaldehyde and its derivatives can be achieved through various synthetic routes. One approach involves the [3 + 2]-annulation reactions of chiral allylsilanes with chiral aldehydes, which has been studied for the synthesis of bis-tetrahydrofuran substructures of annonaceous acetogenins . Another method includes the cooperative catalysis of chiral N-heterocyclic carbene and Lewis acid to produce multifunctional tetrahydroindeno[1,2-c]furan-1-ones from 2-aroylvinylcinnamaldehydes and aromatic aldehydes . Additionally, cycloadditions of vinylidenecyclopropanes with aldehydes have been used to synthesize polysubstituted tetrahydrofurans, which can be further transformed into various derivatives .
Molecular Structure Analysis
The molecular structure of tetrahydro-2-furancarboxaldehyde is characterized by the presence of a tetrahydrofuran ring, which is a saturated version of the furan ring, and an aldehyde group. The stereochemistry of the compound is important, especially when considering its derivatives, as it can influence the biological activity and chemical reactivity of the molecule. The stereocontrolled synthesis of bis-tetrahydrofuran structures is crucial for the creation of natural product derivatives with specific biological functions .
Chemical Reactions Analysis
Tetrahydro-2-furancarboxaldehyde can undergo various chemical reactions due to the presence of the aldehyde group. It can be used as a starting material for the synthesis of hypolipidemic agents, as seen in the case of 5-(tetradecyloxy)-2-furancarboxylic acid, which exhibits the ability to lower blood lipids . The aldehyde group can also participate in cycloaddition reactions, as demonstrated by the synthesis of tetrahydrofurans from vinylidenecyclopropanes . Furthermore, the aldehyde functionality can be protected as imidazolidine derivatives, allowing for selective transformations at other positions of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydro-2-furancarboxaldehyde are influenced by its functional groups and molecular structure. The aldehyde group is typically reactive, allowing for various chemical transformations. The tetrahydrofuran ring provides stability to the molecule and can influence its solubility and boiling point. The synthesis of tetra-substituted furan[3,2-b]pyrroles from a simple furaldehyde demonstrates the potential for creating a diverse array of derivatives with varying physical and chemical properties . The addition of organozinc reagents to 2-alkynyl aldehydes, followed by cyclization, also showcases the ability to synthesize chiral and tetrasubstituted furans with good yields and selectivity .
Applications De Recherche Scientifique
Synthèse de l'alcool furfurylique et des solvants
Le tétrahydrofuranne-2-carbaldéhyde est utilisé dans l'industrie chimique comme précurseur pour la synthèse de l'alcool furfurylique (FA), un ingrédient clé des résines et des polymères. De plus, il sert de matière première pour d'autres solvants tels que le tétrahydrofuranne (THF) et le 2-méthyltétrahydrofuranne (MTHF), largement utilisés dans la synthèse chimique et comme additifs de carburant .
Agents antibactériens
Les dérivés du composé se sont révélés prometteurs dans le développement de nouveaux agents antibactériens. Le noyau furanne est un élément essentiel en chimie médicinale, et son inclusion peut conduire à des médicaments ayant une large gamme d'activités biologiques. Ceci est particulièrement pertinent dans la lutte contre la résistance microbienne, où de nouveaux composés antimicrobiens sont urgents .
Synthèse de furannes chiraux
En chimie organique, le this compound est utilisé pour la synthèse de furannes chiraux. Ces composés sont importants dans la création de molécules bioactives et de produits pharmaceutiques, offrant une variété de méthodes pour la synthèse énantiosélective .
Conversion de la biomasse
Le composé est un produit chimique de plateforme furanique secondaire (FPC) qui peut être dérivé de la biomasse. Il joue un rôle important dans la transition des raffineries de pétrole vers les bioraffineries, marquant un passage vers des procédés de production chimique plus durables .
Recherche en chimie hétérocyclique
En tant que composé hétérocyclique, le this compound est fondamental dans l'étude de la chimie hétérocyclique. Il fournit des informations sur le comportement des cycles contenant de l'oxygène et contribue à la compréhension de l'aromaticité et de la réactivité dans ces systèmes .
Applications pharmaceutiques
Les dérivés du this compound présentent une variété de propriétés pharmacologiques, notamment des activités anti-ulcéreuses, diurétiques, relaxantes musculaires et antiprotozoaires. Ceci fait du composé une entité précieuse dans la découverte et le développement de nouveaux médicaments .
Intermédiaire de synthèse organique
En chimie organique synthétique, le this compound est utilisé comme intermédiaire pour la préparation de divers composés organiques. Sa réactivité permet la formation de molécules complexes qui peuvent être utilisées dans différentes applications chimiques .
Science des matériaux
Les dérivés furaniques du this compound sont explorés en science des matériaux pour le développement de nouveaux matériaux ayant des applications potentielles dans l'électronique, les revêtements et les composites avancés .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
oxolane-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c6-4-5-2-1-3-7-5/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNYLDSWVXSNOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00871196 | |
| Record name | Oxolane-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00871196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7681-84-7 | |
| Record name | Tetrahydro-2-furancarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7681-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Furaldehyde, tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrahydrofurfural | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97502 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxolane-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00871196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydrofuran-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some common reactions that tetrahydrofuran-2-carbaldehyde undergoes?
A1: Tetrahydrofuran-2-carbaldehyde readily reacts with dithiols like propane-1,3-dithiol and ethane-1,2-dithiol in the presence of titanium(IV) chloride to form the corresponding dithioacetals []. This reaction highlights the typical reactivity of aldehydes towards thiols. Additionally, research suggests that it can be obtained via the regioselective hydroformylation of cyclic vinyl and allyl ethers like 2,3-dihydrofuran and 2,5-dihydrofuran using rhodium catalysts [].
Q2: How does the choice of catalyst affect the synthesis of tetrahydrofuran-2-carbaldehyde via hydroformylation reactions?
A2: The selectivity of hydroformylation reactions using rhodium catalysts to synthesize tetrahydrofuran-2-carbaldehyde is greatly influenced by the size of the phosphorus cocatalyst employed []. This suggests that steric factors play a crucial role in directing the regioselectivity of the reaction, leading to either tetrahydrofuran-2-carbaldehyde or tetrahydrofuran-3-carbaldehyde as the major product.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




